![molecular formula C23H26N4O3 B2434684 2-phenyl-7-(piperidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921823-63-4](/img/structure/B2434684.png)
2-phenyl-7-(piperidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
The compound “2-phenyl-7-(piperidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]pyridin-3(5H)-one core, which is a type of heterocyclic compound. Attached to this core are a phenyl group, a piperidine ring with a carbonyl group, and a tetrahydrofuran ring with a methyl group .
Scientific Research Applications
- Pinacol Boronic Esters : This compound belongs to the class of pinacol boronic esters, which are valuable building blocks in organic synthesis . These versatile compounds serve as precursors for various functional groups and can be incorporated into complex molecules.
- Catalytic Protodeboronation : Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for synthetic chemistry.
- Application : The catalytic protodeboronation of pinacol boronic esters enables the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown .
- Anti-Markovnikov Hydromethylation : By combining protodeboronation with a Matteson–CH₂–homologation, researchers achieved anti-Markovnikov alkene hydromethylation .
- Application : This method can be applied to various substrates. For instance, it was successfully used in the hydromethylation of methoxy-protected (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol .
- δ-®-Coniceine : The protodeboronation strategy played a role in the formal total synthesis of δ-®-coniceine, an alkaloid with interesting biological properties .
- Indolizidine 209B : Similarly, it contributed to the formal total synthesis of indolizidine 209B, another natural product of significance .
Organic Synthesis and Building Blocks
Protodeboronation
Hydromethylation of Alkenes
Total Synthesis Applications
properties
IUPAC Name |
5-(oxolan-2-ylmethyl)-2-phenyl-7-(piperidine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-22(26-11-5-2-6-12-26)19-15-25(14-18-10-7-13-30-18)16-20-21(19)24-27(23(20)29)17-8-3-1-4-9-17/h1,3-4,8-9,15-16,18H,2,5-7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYJNKZURYXIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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